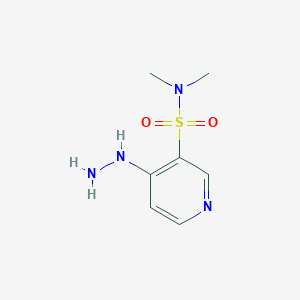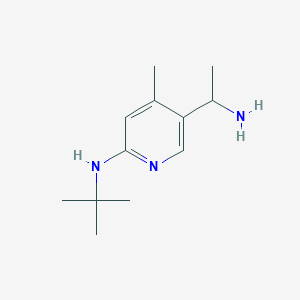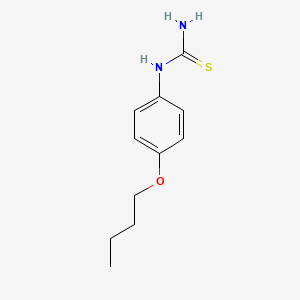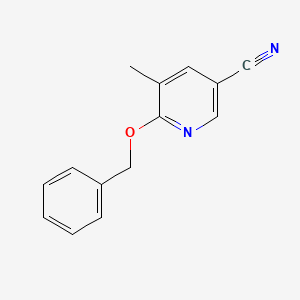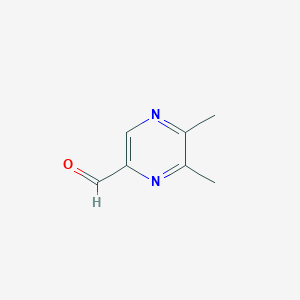
5-Chloro-6-hydroxypyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO4S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxypyridine-3-sulfonic acid typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures of about 100 to 120°C. The resulting product is then purified through distillation under vacuum conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl chloride derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-hydroxypyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-hydroxypyridine: Similar in structure but lacks the sulfonic acid group.
6-Hydroxypyridine-3-sulfonic acid: Similar but without the chlorine atom.
Pyridine-3-sulfonic acid: Lacks both the chlorine and hydroxyl groups.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C5H4ClNO4S |
|---|---|
Molecular Weight |
209.61 g/mol |
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |
InChI Key |
YCDDUFZYMGXVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)
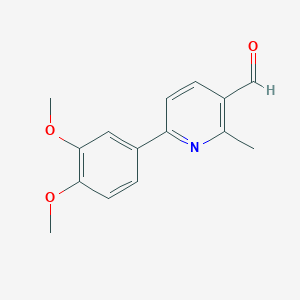
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

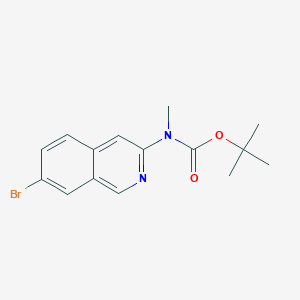
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)

